1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
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Overview
Description
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide involves multiple steps, including the formation of the pyridazine, piperidine, and oxazole rings. The synthetic route typically starts with the preparation of the pyridazine ring through the reaction of hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds . The piperidine ring is then introduced through cyclization reactions, and the oxazole ring is formed via cyclization of appropriate precursors . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Cyclization: The formation of the oxazole ring involves cyclization reactions using appropriate precursors and conditions.
Scientific Research Applications
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.
Piperidine Derivatives: Compounds with piperidine rings are widely used in medicinal chemistry for their biological activity and structural versatility.
Oxazole Derivatives: These compounds are known for their antimicrobial and anticancer properties, making them valuable in drug discovery.
The uniqueness of this compound lies in its combination of these three distinct rings, providing a multifaceted approach to interacting with biological targets and offering potential therapeutic benefits.
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-13-11-19(28-25-13)22-20(27)15-3-2-10-26(12-15)18-9-8-17(23-24-18)14-4-6-16(21)7-5-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWNGJQXTJQNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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